Cas no 1252058-36-8 (N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide)

N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- 1252058-36-8
- Z50118335
- AKOS034413407
- N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dihydro-2H-quinolin-1-yl)propanamide
- EN300-26686922
- N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide
-
- インチ: 1S/C18H25N3O/c1-13(2)18(4,12-19)20-17(22)14(3)21-11-7-9-15-8-5-6-10-16(15)21/h5-6,8,10,13-14H,7,9,11H2,1-4H3,(H,20,22)
- InChIKey: JYDCYLHRJDQGQC-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C2C=CC=CC=2CCC1)NC(C#N)(C)C(C)C
計算された属性
- せいみつぶんしりょう: 299.199762429g/mol
- どういたいしつりょう: 299.199762429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686922-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide |
1252058-36-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamideに関する追加情報
Introduction to N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide (CAS No. 1252058-36-8)
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide, identified by its CAS number 1252058-36-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of both cyano and tetrahydroquinoline moieties in its structure suggests a rich chemical diversity that could be exploited for various biological activities.
The compound's structure consists of a propanamide backbone substituted with a 1-cyano-1,2-dimethylpropyl group at the N-position and a 1,2,3,4-tetrahydroquinolin-1-yl group at the C2 position. This configuration imparts specific electronic and steric properties that are likely to influence its interactions with biological targets. The cyano group is known for its ability to participate in hydrogen bonding and metal coordination, while the tetrahydroquinoline ring is a common pharmacophore found in many bioactive molecules.
In recent years, there has been growing interest in tetrahydroquinoline derivatives due to their potential as pharmacological agents. These compounds have been explored for their activities in various therapeutic areas, including central nervous system disorders, anticancer applications, and antimicrobial treatments. The amide functionality in N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide further enhances its versatility by allowing for modifications that can fine-tune its biological properties.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the cyano group necessitates conditions that prevent unwanted side reactions, such as over-addition or decomposition. Similarly, the attachment of the tetrahydroquinoline moiety requires a strategy that preserves the integrity of the heterocyclic ring. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules.
One of the most compelling aspects of N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide is its potential as a lead compound for drug discovery. Researchers have been particularly interested in its interactions with enzymes and receptors relevant to human health. For instance, studies have suggested that tetrahydroquinoline derivatives can modulate the activity of certain kinases and phosphodiesterases, which are key targets in cancer therapy. The cyano group may also contribute to these interactions by serving as a hydrogen bond acceptor or by participating in coordination with metal ions.
The compound's biological activity has been investigated in several preclinical models. Initial studies have shown promising results in terms of binding affinity and selectivity for specific targets. These findings have encouraged further exploration into its potential therapeutic applications. Additionally, the structural features of this molecule make it amenable to derivatization, allowing researchers to explore a wide range of analogs with tailored properties.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide (CAS No. 1252058-36-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural composition and demonstrated biological activity make it a valuable candidate for further investigation. As synthetic chemistry continues to evolve, the accessibility of such complex molecules will likely increase, opening new avenues for drug development and therapeutic innovation.
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